2-(Pyridin-2-yldisulfanyl)ethanamine
Overview
Description
Synthesis Analysis
The synthesis of compounds structurally related to 2-(Pyridin-2-yldisulfanyl)ethanamine involves intricate procedures. For instance, the synthesis of a related compound, 2-(4-Allyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-1-(3-methyl-3-phenyl-cyclobutyl)-ethanone, utilized IR, NMR, and UV spectra along with X-ray diffraction methods, highlighting the complexity and precision required in the synthesis of such compounds (Ç. Y. Ataol & Ö. Ekici, 2014).
Molecular Structure Analysis
The molecular structure of compounds similar to 2-(Pyridin-2-yldisulfanyl)ethanamine is determined using advanced techniques like X-ray diffraction, which provides detailed insights into their crystalline forms and molecular geometry. For example, the crystal structure of a related compound was found to crystallize in the monoclinic system, offering valuable data on the spatial arrangement of atoms and bonds within such molecules (G. Bandoli, A. Dolmella, V. Peruzzo, & G. Plazzogna, 1992).
Chemical Reactions and Properties
The chemical reactivity of 2-(Pyridin-2-yldisulfanyl)ethanamine derivatives involves complex interactions, as evidenced by studies on similar compounds. For instance, the reaction of 2-pyridinecarbaldehyde with N-(2-aminoethyl)propane-1,3-diamine resulted in a tetradentate ligand complex with Cadmium(II), highlighting the compound's ability to form stable complexes with metals, which is crucial for its potential applications in catalysis and materials science (M. Hakimi, Z. Mardani, K. Moeini, E. Schuh, & F. Mohr, 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and stability, play a critical role in the practical applications of 2-(Pyridin-2-yldisulfanyl)ethanamine. Research on related compounds, such as the study of 2-[(2-aminoethyl)amino]ethanol's reaction with pyridine-2-carbaldehyde, sheds light on the factors influencing these properties, including molecular structure and intermolecular interactions (Z. Mardani, M. Hakimi, K. Moeini, & F. Mohr, 2019).
Chemical Properties Analysis
The chemical properties, such as reactivity with other compounds, acidity or basicity, and potential for redox reactions, are central to understanding 2-(Pyridin-2-yldisulfanyl)ethanamine's behavior in chemical processes. Studies on compounds like 1-(3-methyl-3-mesityl)-cyclobutyl-2-(5-pyridin-4-yl-2H-[1,2,4]triazol-3-ylsulfanyl)-ethanone provide insights into the reactivity patterns and stability of such molecules under various conditions (Ersin Inkaya, M. Dinçer, Oner Ekici, & A. Cukurovalı, 2013).
Scientific Research Applications
1. Gene Delivery Application
- Summary of Application : This compound was used in the design of stimuli-responsive micelle systems for gene delivery . The micelles were designed to be temperature and pH-responsive, making them ideal for the efficient delivery of genetic material .
- Methods of Application : The monomer 2-(pyridin-2-yldisulfanyl)ethyl acrylate (PDSAc) was incorporated into the temperature-responsive PDEAm block. This moiety facilitates the cross-linking of the micelle core of the temperature-responsive block copolymer at elevated temperatures through reaction with the bifunctional crosslinker 1,6-hexanedithiol .
- Results or Outcomes : The micelle structures were studied in depth, considering complexation of genetic material. Subsequently, a significantly enhanced gene delivery performance was identified in vitro .
2. Anti-Fibrosis Activity
- Summary of Application : A series of novel 2-(pyridin-2-yldisulfanyl) pyrimidine derivatives were designed, synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Methods of Application : The novel 2-(pyridin-2-yldisulfanyl) pyrimidine derivatives were synthesized and their biological activities were evaluated against immortalized rat hepatic stellate cells (HSC-T6) .
- Results or Outcomes : Fourteen compounds were found to present better anti-fibrotic activities than Pirfenidone and Bipy55′DC. Among them, compounds ethyl 6- (5- ( p -tolylcarbamoyl)pyrimidin-2-yl)nicotinate ( 12m) and ethyl 6- (5- ( (3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate ( 12q) show the best activities with IC 50 values of 45.69 μM and 45.81 μM, respectively .
Future Directions
properties
IUPAC Name |
2-(pyridin-2-yldisulfanyl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2S2/c8-4-6-10-11-7-3-1-2-5-9-7/h1-3,5H,4,6,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGGFHAVVTPGHRD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SSCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60232441 | |
Record name | Pyridyldithioethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Pyridin-2-yldisulfanyl)ethanamine | |
CAS RN |
83578-21-6 | |
Record name | Pyridyldithioethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083578216 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pyridyldithioethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60232441 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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